molecular formula C9H15Cl2N3 B13612902 (S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride

(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B13612902
M. Wt: 236.14 g/mol
InChI Key: UPUGVQFRUAILBT-JZGIKJSDSA-N
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Description

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including amination and cyclization to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This involves the replacement of one functional group with another. For example, halogenation can occur using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidinone derivative, while reduction could produce a more saturated amine compound.

Scientific Research Applications

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity. This binding can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

(3S)-1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H/t8-;;/m0../s1

InChI Key

UPUGVQFRUAILBT-JZGIKJSDSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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